Naphtho[2,3-f]quinoline-7,12-dione
Description
Naphtho[2,3-f]quinoline-7,12-dione is a polycyclic aromatic compound characterized by a fused naphthoquinoline core with two ketone groups at positions 7 and 12. It is structurally related to anthraquinones but distinguished by its quinoline moiety. This compound is also known as alizarin blue when substituted with hydroxyl groups at positions 5 and 6, which enhances its utility as an acid-base indicator . Its synthesis often involves multicomponent reactions, such as the microwave-assisted three-component reaction of aromatic aldehydes, 2-aminoanthracene, and cyclic 1,3-dicarbonyl compounds .
Properties
CAS No. |
30763-34-9 |
|---|---|
Molecular Formula |
C17H9NO2 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
naphtho[3,2-f]quinoline-7,12-dione |
InChI |
InChI=1S/C17H9NO2/c19-16-10-4-1-2-5-11(10)17(20)15-12-6-3-9-18-14(12)8-7-13(15)16/h1-9H |
InChI Key |
LNSMQYWAGFMSTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Synthesis Methods
Mechanistic Insights and Challenges
- Nitroso Pathway : The nitroso group activates the anthraquinone ring for nucleophilic attack by cyanoacetamide, followed by aromatization.
- Iodine Catalysis : I₂ polarizes carbonyl groups, enhancing electrophilicity and facilitating cyclodehydration.
- Byproduct Formation : Competing reactions in MCRs may yield anthrapyridines, necessitating careful stoichiometric control.
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-f]quinoline-7,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with benzenesulfinic acid to form 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines . Additionally, it can participate in palladium-catalyzed C–N bond-forming amination reactions to produce donor-acceptor systems involving electron donor triarylamines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include benzenesulfinic acid, cyanoacetamide, and various benzil compounds. Reaction conditions often involve the use of solvents such as glacial acetic acid and dimethylformamide, as well as catalysts like piperidine and propylsulfonic acid functionalized nanozeolite clinoptilolite .
Major Products Formed: The major products formed from the reactions of this compound include 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines and various donor-acceptor systems involving electron donor triarylamines .
Scientific Research Applications
Naphtho[2,3-f]quinoline-7,12-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds and donor-acceptor systems . In biology, it has been studied for its potential antiviral, anticancer, and antibacterial properties . In medicine, it is being investigated as a potential therapeutic agent for the treatment of cardiac and neurodegenerative disorders due to its ability to inhibit apoptosis signal-regulating kinase 1 (ASK1) . In industry, it is used in the development of electroluminescent materials and organic optoelectronic devices .
Mechanism of Action
The mechanism of action of naphtho[2,3-f]quinoline-7,12-dione involves its interaction with molecular targets and pathways within cells. One key target is apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in the regulation of apoptosis and cellular stress responses . By inhibiting ASK1, this compound can modulate apoptotic pathways and potentially provide therapeutic benefits in the treatment of various diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key Observations :
- Quinoline vs. Quinoxaline Cores: Quinoline derivatives (e.g., this compound) exhibit stronger metal-chelation and redox activity due to the lone pair on the quinoline nitrogen, whereas quinoxaline analogs (e.g., Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione) are more π-conjugated, favoring optoelectronic applications .
- Substituent Effects: Hydroxyl groups (as in alizarin blue) enhance solubility and indicator properties, while alkylamino groups (e.g., Q1) improve membrane permeability and ROS generation .
Critical Findings :
- Luminescence: Quinoline derivatives exhibit blue-green emission, while quinoxaline analogs emit at longer wavelengths due to extended conjugation .
Q & A
Q. How does linking research to theoretical frameworks enhance mechanistic studies of this compound?
- Methodological Answer : Anchor hypotheses to concepts like electron-deficient polycyclic systems or radical stabilization mechanisms . For example, use Hückel’s rule to predict aromatic stability in intermediates. Theoretical models guide experimental design (e.g., selecting redox-sensitive assays) and data interpretation .
Q. What methodological pitfalls should researchers avoid when studying structure-property relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
